2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
Description
2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with a chloro group at position 6, a phenyl group at position 4, and an amino-linked quinazolinyl moiety at position 2. The 7-phenyl substitution introduces stereochemical complexity, as the dihydroquinazolinone ring adopts a partially saturated conformation.
Properties
Molecular Formula |
C28H20ClN5O |
|---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C28H20ClN5O/c29-20-11-12-23-21(15-20)26(18-9-5-2-6-10-18)33-28(31-23)34-27-30-16-22-24(32-27)13-19(14-25(22)35)17-7-3-1-4-8-17/h1-12,15-16,19H,13-14H2,(H,30,31,32,33,34) |
InChI Key |
ZPDSSYWRIVKGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoic acid derivatives with acid chlorides to form substituted anthranilates, which then undergo cyclization to yield benzoxazin-4-ones. These intermediates are further treated with ammonia or amines to produce the desired quinazolinone derivatives .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds, focusing on substituent effects and molecular properties:
Table 1: Structural and Molecular Comparison of Quinazolinone Derivatives
Key Findings from Structural Analogues
Substituent Effects on Bioactivity :
- Chloro vs. Ethyl/Methyl : The target compound’s 6-chloro and 4-phenyl substituents likely increase lipophilicity and target affinity compared to the ethyl/methyl variants in and . Chlorine’s electron-withdrawing nature may also stabilize binding interactions .
- Methoxy vs. Phenyl : The methoxyphenyl group in enhances solubility through polar interactions, whereas the 7-phenyl group in the target compound favors hydrophobic binding pockets .
Stereochemical and Conformational Considerations :
- The (7S)-configured compound in demonstrates the importance of stereochemistry in modulating activity, suggesting that the target compound’s 7-phenyl group may impose similar stereoelectronic constraints .
Metabolic Stability :
- Compounds with furan or heterocyclic substituents (e.g., and ) are prone to oxidative metabolism, whereas the target’s chloro and phenyl groups may confer greater metabolic stability .
Synthetic Accessibility: Derivatives with simpler substituents (e.g., amino or methyl groups) are more synthetically tractable, as seen in and . The target compound’s complex substitution pattern may require multi-step synthesis .
Research Implications
- The target compound’s unique substitution pattern positions it as a candidate for kinase inhibition studies, leveraging quinazolinones’ historical success in targeting EGFR and VEGFR .
- Comparative studies with ’s 4-methoxyphenyl variant could elucidate the role of polar vs. hydrophobic groups in cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
